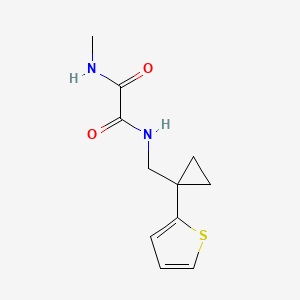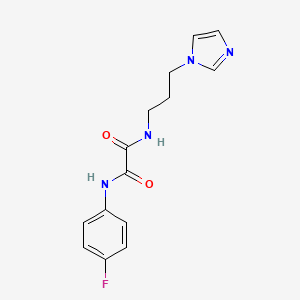
Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate is a useful research compound. Its molecular formula is C30H20ClNO7S and its molecular weight is 574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to this compound involve complex chemical reactions aimed at obtaining specific properties for further applications. Studies like those by Özer et al. (2009) on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provide insights into related chemical synthesis processes. These derivatives, including phenyl, chlorophenyl, and naphthalen-1yl substituents, showcase a range of chemical behaviors and structures, offering a foundational understanding for synthesizing complex compounds like Phenyl (3-chloro-4-((phenoxycarbonyl)oxy)phenyl)(naphthalen-2-ylsulfonyl)carbamate (Özer, Arslan, VanDerveer, & Külcü, 2009).
Application in Organic Electronics
Research into naphthalene-based host materials for highly efficient red phosphorescent OLEDs at low doping ratios, such as the study by Li et al. (2018), demonstrates the potential application of related compounds in improving electronic device performance. The study explores naphthalene derivatives designed and synthesized for use in OLEDs, indicating how structural modifications can enhance device efficiency and performance. This kind of research underlines the relevance of compounds like this compound in the development of advanced materials for electronic applications (Li, Li, Zhao, Liu, Fung, & Fan, 2018).
Antibacterial Properties
Investigations into the antibacterial activities of related compounds, such as those by Abbasi et al. (2015), provide a glimpse into the potential medicinal applications of this compound and its derivatives. These studies focus on the synthesis and antibacterial screening of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, highlighting the antimicrobial potential of naphthalene derivatives. This suggests the possibility of utilizing such compounds in developing new antibacterial agents (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Properties
IUPAC Name |
[2-chloro-4-[naphthalen-2-ylsulfonyl(phenoxycarbonyl)amino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClNO7S/c31-27-20-23(16-18-28(27)39-30(34)38-25-13-5-2-6-14-25)32(29(33)37-24-11-3-1-4-12-24)40(35,36)26-17-15-21-9-7-8-10-22(21)19-26/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCQEVSFBHUXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC(=C(C=C2)OC(=O)OC3=CC=CC=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
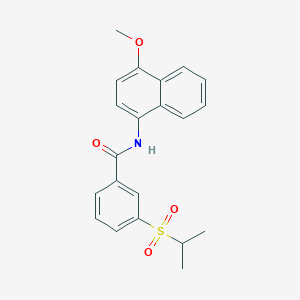
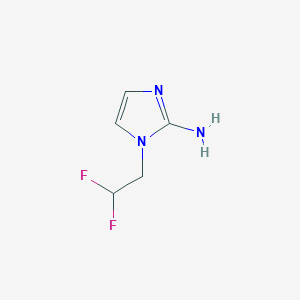
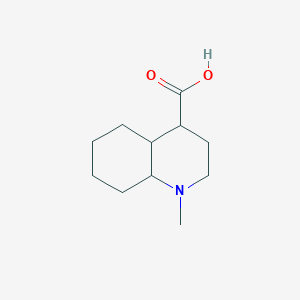
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
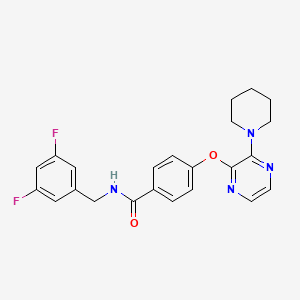
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
![N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2481772.png)
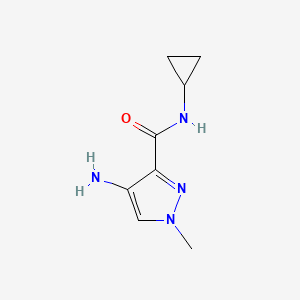
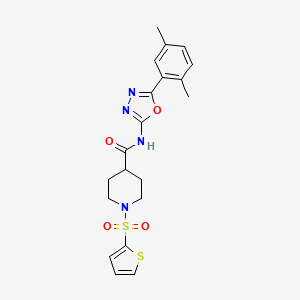
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)
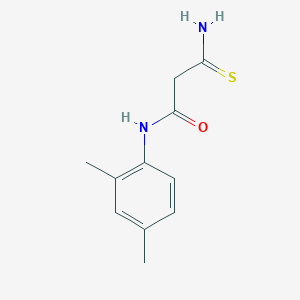
![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)
